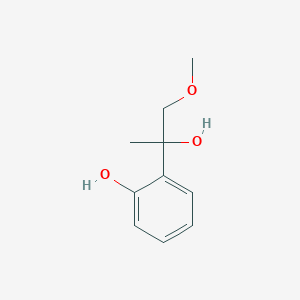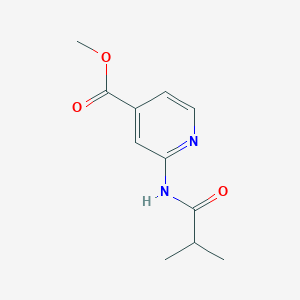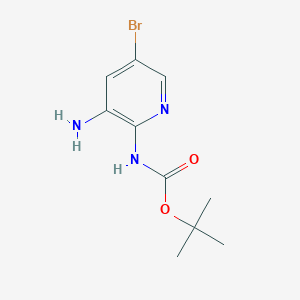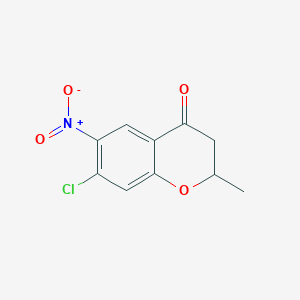![molecular formula C12H21NO6S B8385993 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylmethanesulfonylpropanoicacid](/img/structure/B8385993.png)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylmethanesulfonylpropanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid is a complex organic compound that features a tert-butoxycarbonyl group, an amino group, a cyclopropylmethanesulfonyl group, and a propionic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the cyclopropylmethanesulfonyl group:
Coupling with propionic acid: The protected amino group is then coupled with propionic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and purification techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce modified sulfonyl derivatives.
Aplicaciones Científicas De Investigación
®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid shares similarities with other amino acid derivatives and sulfonyl-containing compounds.
- Examples include ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-alanine and ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-glycine.
Uniqueness
- The presence of the cyclopropylmethanesulfonyl group distinguishes ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid from other similar compounds.
- Its unique structural features contribute to its specific chemical reactivity and potential applications in various fields.
Propiedades
Fórmula molecular |
C12H21NO6S |
|---|---|
Peso molecular |
307.37 g/mol |
Nombre IUPAC |
(2R)-3-(cyclopropylmethylsulfonyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)7-20(17,18)6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Clave InChI |
ULAWACKYHXHXIE-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CS(=O)(=O)CC1CC1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CS(=O)(=O)CC1CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-1-[(2-chlorophen yl)hydrazono]-2-propanone](/img/structure/B8385959.png)
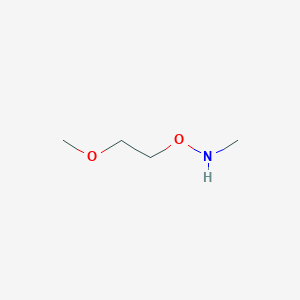
![2-n-Butyl-6,7-dichloro-5-hydroxybenzo[b]thiophene](/img/structure/B8385942.png)
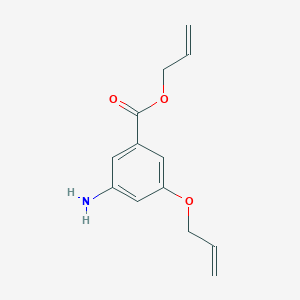
![8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione](/img/structure/B8386004.png)
![2-[Methyl(3-phenylpropanoyl)amino]butanoic acid](/img/structure/B8386010.png)
![(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol](/img/structure/B8386016.png)
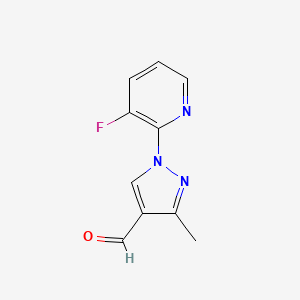
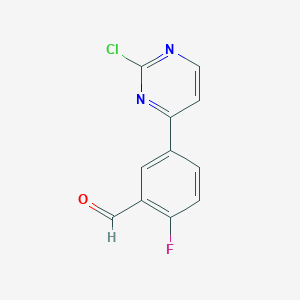
![3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B8385972.png)
